molecular formula C13H11NO3S B13681139 Methyl 2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxylate

Methyl 2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxylate

Cat. No.: B13681139
M. Wt: 261.30 g/mol
InChI Key: CDOBMSYSELUXPO-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxylate is a chemical compound with a complex structure that includes a thiazole ring and a benzofuryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxylate typically involves the reaction of 2,3-dihydrobenzofuran with thiazole-4-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium carbonate. The reactions are typically carried out in solvents such as DMF or ethanol under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzofuryl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxylate is unique due to the combination of the thiazole and benzofuryl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

methyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H11NO3S/c1-16-13(15)9-7-18-12(14-9)11-6-8-4-2-3-5-10(8)17-11/h2-5,7,11H,6H2,1H3

InChI Key

CDOBMSYSELUXPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2CC3=CC=CC=C3O2

Origin of Product

United States

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